4-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(thiazol-2-yl)butanamide
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Overview
Description
4-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(thiazol-2-yl)butanamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyrimidinyl group, and a thiazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(thiazol-2-yl)butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidinyl Intermediate: The initial step involves the condensation of 4-fluoroaniline with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 4-(4-fluorophenyl)-6-oxopyrimidine.
Thiazole Ring Formation: The pyrimidinyl intermediate is then reacted with thioamide under acidic conditions to form the thiazolyl group.
Butanamide Formation: The final step involves the coupling of the thiazolyl intermediate with butanoyl chloride in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(thiazol-2-yl)butanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents such as sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.
Scientific Research Applications
4-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(thiazol-2-yl)butanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(thiazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: Inhibit the activity of certain enzymes by binding to their active sites.
Modulate Signaling Pathways: Affect cellular signaling pathways, leading to changes in gene expression and cellular behavior.
Induce Apoptosis: Trigger programmed cell death in cancer cells by activating apoptotic pathways.
Comparison with Similar Compounds
4-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(thiazol-2-yl)butanamide can be compared with other similar compounds, such as:
4-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(thiazol-2-yl)butanamide: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical reactivity and biological activity.
4-(4-(4-bromophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(thiazol-2-yl)butanamide: Contains a bromine atom, which affects its physical and chemical properties.
4-(4-(4-methylphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(thiazol-2-yl)butanamide: Features a methyl group, resulting in variations in its biological effects and applications.
Biological Activity
The compound 4-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(thiazol-2-yl)butanamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant studies.
Chemical Structure and Properties
The structure of the compound can be described as follows:
- Molecular Formula : C18H18FN3O2S
- Molecular Weight : 357.42 g/mol
- Key Functional Groups : Pyrimidine ring, thiazole moiety, and a fluorophenyl group.
The presence of the fluorine atom is significant as it enhances the compound's lipophilicity, which can influence its pharmacokinetic properties, potentially leading to improved bioavailability.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound likely interacts with various enzymes and receptors involved in critical biochemical pathways. The fluorophenyl group may enhance binding affinity to these targets, while the thiazole and pyrimidine components contribute to its pharmacological profile.
Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties. For instance, derivatives containing pyrimidine rings have been studied for their ability to inhibit tumor growth in various cancer cell lines. In vitro studies have shown that related compounds can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of pro-apoptotic and anti-apoptotic proteins.
Enzyme Inhibition
The compound may also act as an enzyme inhibitor. For example, studies on structurally related compounds have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. The selectivity for COX-2 over COX-1 is particularly noteworthy, as it suggests potential applications in treating inflammatory diseases with fewer gastrointestinal side effects compared to non-selective NSAIDs.
Case Studies
- Antitumor Activity : In a study evaluating the effects of various pyrimidine derivatives on cancer cell lines, it was found that certain modifications led to enhanced cytotoxicity against breast cancer cells (IC50 values ranging from 5 to 20 µM). The presence of the fluorophenyl group was correlated with increased potency compared to non-fluorinated analogs.
- Enzyme Inhibition Studies : A recent investigation into the enzyme inhibition properties of related compounds revealed that some exhibited IC50 values in the nanomolar range against COX-2. This suggests that this compound could possess similar or enhanced inhibitory activity.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar molecules is useful:
Compound Name | Structure | Biological Activity |
---|---|---|
4-Fluorophenyl Acetic Acid | Structure | Moderate anti-inflammatory |
2-Methylpyrimidin-5-carboxylic Acid | Structure | Weak anticancer activity |
5-Fluoro-2-pyrimidinamine | Structure | Antimicrobial properties |
The unique combination of functional groups in this compound distinguishes it from these compounds, potentially leading to more favorable biological activities.
Properties
IUPAC Name |
4-[4-(4-fluorophenyl)-6-oxopyrimidin-1-yl]-N-(1,3-thiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O2S/c18-13-5-3-12(4-6-13)14-10-16(24)22(11-20-14)8-1-2-15(23)21-17-19-7-9-25-17/h3-7,9-11H,1-2,8H2,(H,19,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHGYVTJNUOOJIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)N(C=N2)CCCC(=O)NC3=NC=CS3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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